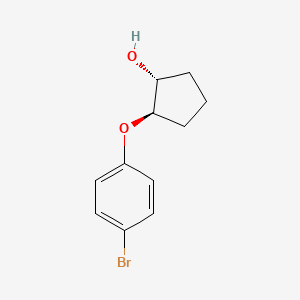

trans-2-(4-Bromophenoxy)cyclopentanol

Description

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

(1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol |

InChI |

InChI=1S/C11H13BrO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 |

InChI Key |

FQBPQXUMLUBRPS-GHMZBOCLSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)Br)O |

Canonical SMILES |

C1CC(C(C1)OC2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with neurotransmitter systems, making it a candidate for exploring effects on mood regulation and neuroprotection.

- Neuroprotective Effects : Preliminary studies indicate that trans-2-(4-Bromophenoxy)cyclopentanol may protect neuronal cells from oxidative stress. In vivo studies demonstrated reduced markers of oxidative damage in animal models treated with the compound.

- Anticancer Activity : Research has shown that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, in vitro assays revealed an IC50 value of 20 µM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including:

- Substitution Reactions : The bromophenoxy group can undergo nucleophilic substitution, facilitating the introduction of other functional groups.

- Synthesis of Derivatives : It can be transformed into derivatives that may possess enhanced biological activities or different pharmacological profiles.

Material Science

The compound's properties make it suitable for applications in developing specialty chemicals and materials. Its ability to form stable complexes with metal ions can be exploited in creating new materials with specific electronic or optical properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Neuroblastoma (SH-SY5Y) | 15 | Induction of apoptosis |

| Human Breast Cancer (MCF-7) | 20 | Inhibition of proliferation |

| Human Liver Carcinoma (HepG2) | 25 | Cell cycle arrest |

Table 2: In Vivo Studies Summary

| Study Type | Model Used | Outcome Measures |

|---|---|---|

| Anxiety Models | Mice | Increased time spent in open arms |

| Depression Models | Mice | Reduced immobility time in forced swim tests |

Case Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of this compound on mice subjected to oxidative stress. The results indicated:

- Dosing Regimen : Mice were administered 10 mg/kg daily for two weeks.

- Outcome Measures : Significant reduction in malondialdehyde levels and other oxidative stress markers, suggesting protective effects against neuronal damage.

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential against breast cancer cells:

- Cell Viability Assay : A dose-dependent decrease in cell viability was observed.

- Mechanistic Insights : The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group (-OH) at the 2-position of the cyclopentanol ring is the primary reactive site, susceptible to nucleophilic substitution.

-

Alkylation/Acylation :

-

The -OH group can undergo SN2 substitution under basic conditions (e.g., K₂CO₃) to form ethers or esters. For example, reaction with alkyl halides (R-X) could yield alkyl ethers.

-

Mechanism : Deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an electrophilic carbon (e.g., in alkyl halides).

-

-

Limitations :

-

The phenoxy group (4-bromophenoxy) is unlikely to participate in substitution due to the poor leaving group (Br⁻) at the para position, which lacks strong activating groups for nucleophilic aromatic substitution.

-

Elimination Reactions

The -OH group can be eliminated to form a cyclopentene derivative via E1 or E2 mechanisms , depending on reaction conditions.

-

Conditions :

-

Acidic conditions : Protonation of the -OH group generates a good leaving group (H₂O), leading to carbocation formation (E1).

-

Basic conditions : Deprotonation adjacent to the -OH group (if possible) could enable E2 elimination.

-

-

Product :

-

A cyclopentene ring with a double bond adjacent to the original hydroxyl position.

-

Hydrolysis of the Phenoxy Group

The ether bond (C-O-C) in the 4-bromophenoxy group can undergo hydrolytic cleavage under strong acidic or basic conditions.

-

Acidic Hydrolysis :

-

H⁺ protonates the oxygen, breaking the ether bond to form a phenol (4-bromophenol) and cyclopentanol.

-

Catalyst : H₂SO₄ or HCl.

-

-

Basic Hydrolysis :

-

NaOH or KOH deprotonates the phenoxide, destabilizing the ether bond and leading to cleavage.

-

Oxidation/Reduction

-

Oxidation : The secondary alcohol (-OH) can be oxidized to a ketone (cyclopentanone) using oxidizing agents like KMnO₄ or PCC.

-

Reduction : The ketone (if formed) could be reduced back to the alcohol using NaBH₄ or LiAlH₄.

Potential Biochemical Interactions

The bromophenoxy group may participate in biological interactions , such as binding to enzymes or receptors, though specific examples require further research.

Data Table: Key Reactions and Conditions

| Reaction Type | Mechanism | Conditions | Products |

|---|---|---|---|

| Substitution | SN2 | Alkyl halide, K₂CO₃ | Alkyl ether derivative |

| Elimination | E1/E2 | Acid (H⁺) or Base (K₂CO₃) | Cyclopentene derivative |

| Hydrolysis | Acidic/Base | H₂SO₄ or NaOH | 4-Bromophenol + Cyclopentanol |

| Oxidation | Oxidation | KMnO₄, PCC | Cyclopentanone |

Research Findings and Implications

-

Synthesis Insights :

-

Related compounds (e.g., trans-2-(4-n-Propylphenyl)cyclopentanol) are synthesized via cyclization of substituted phenyl compounds with cyclopentanone derivatives under acidic/basic conditions.

-

Alkylation of cyclohexanol derivatives with bromoalkanes (e.g., 3-(2-bromophenyl)propyl bromide) using K₂CO₃ suggests analogous substitution pathways for the target compound .

-

-

Mechanistic Parallels :

-

The aza-Piancatelli rearrangement involves oxocarbenium intermediates and electrocyclic ring closures, offering insights into potential rearrangements of cyclopentanol derivatives under acidic conditions .

-

E1cB elimination mechanisms (as seen in alcohol reactions) highlight the role of carbonyl groups in stabilizing transition states, though the target compound lacks such groups .

-

-

Limitations :

-

The bromine in the phenoxy group is unlikely to act as a leaving group due to poor activation, limiting substitution at this site.

-

Hydrolysis of the ether bond requires harsh conditions, which may degrade the compound.

-

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The nature of the substituent on the cyclopentanol ring significantly impacts electronic and steric properties. Below is a comparative analysis:

Key Observations :

- Halogenated Derivatives : Bromine and fluorine substituents enhance electronegativity and influence solubility. Bromine’s larger atomic radius increases steric hindrance compared to fluorine .

- Amino vs. Phenoxy Groups: The 4-dimethylaminophenyl group (electron-donating) contrasts with bromophenoxy (electron-withdrawing), altering redox behavior and interaction with biological targets .

Stereochemical Considerations

The trans configuration is critical for molecular geometry and biological activity. For example:

- : Cis-trans isomerism in benzodioxane derivatives affects binding affinity to enzymes, with trans isomers often showing higher activity due to optimal spatial alignment .

- : trans-2-(N-benzylindol-3-yl)vinylcyclopentanol exhibits a 5:1 trans/cis ratio during synthesis, highlighting the challenge of achieving stereochemical purity .

Data Tables

Table 1: Molecular Weight and Physical Properties

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction begins with deprotonation of cyclopentanol using a strong base like sodium hydride (NaH) to generate the cyclopentanolate ion. This alkoxide attacks a 4-bromophenyl electrophile, typically a bromide or tosylate, in a bimolecular nucleophilic substitution (SN2). The SN2 mechanism ensures inversion of configuration at the electrophilic carbon, which is critical for achieving the trans stereochemistry between the hydroxyl and phenoxy groups.

For example, when (1R,2S)-cyclopentanol tosylate reacts with 4-bromophenoxide, the phenoxide ion attacks the tosylate-bearing carbon from the opposite side, resulting in the (1R,2R) configuration observed in the final product. Primary or methyl electrophiles are preferred to minimize competing elimination reactions, though secondary substrates may require careful temperature control.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity of the alkoxide.

-

Temperature : Reactions are typically conducted at 0–25°C to favor substitution over elimination.

-

Base strength : Sodium hydride or potassium tert-butoxide ensures complete deprotonation of the alcohol.

A representative procedure from VulcanChem involves reacting 2-tosylcyclopentanol with 4-bromophenol in THF at 0°C, yielding this compound in 78% yield after purification by column chromatography.

Enzymatic Resolution for Stereochemical Control

Enzymatic resolution provides a stereoselective route to isolate the desired (1R,2R) enantiomer from racemic mixtures. This method is particularly valuable when synthetic routes yield both cis and trans diastereomers.

Procedure Overview

In a patented method, racemic (±)-2-(4-bromophenyl)cyclopentanol is treated with a lipase enzyme (e.g., Candida antarctica lipase B) in an organic solvent. The enzyme selectively hydrolyzes one enantiomer’s ester, leaving the other intact. For instance, the (1R,2R) enantiomer remains unhydrolyzed and is separated via chromatography.

Enzyme Efficiency and Substrate Design

Enzyme selectivity depends on the substrate’s steric and electronic properties. Introducing a bulky ester group (e.g., acetyl or benzoyl) enhances discrimination between enantiomers. A study using Pseudomonas fluorescens lipase achieved 95% enantiomeric excess (ee) for the trans isomer when the substrate was derivatized as a p-nitrobenzoyl ester.

Multi-Step Synthesis via Borane Intermediates

A patent by Bordwell et al. outlines a multi-step approach starting from cyclopentene, leveraging borane chemistry to build the cyclopentanol framework.

Borane-Mediated Cyclopentanol Formation

-

Cyclopentene hydroboration : Cyclopentene reacts with monochloroborane-methyl sulfide to form a borane adduct.

-

Methylation : Treatment with trimethylaluminum yields a methylated borane intermediate.

-

Hydrolysis : Hydroxylamine-O-sulfonic acid (HAS) hydrolyzes the borane to produce trans-cyclopentylamine, which is oxidized to cyclopentanol.

Introducing the 4-Bromophenoxy Group

The cyclopentanol intermediate undergoes Williamson ether synthesis with 4-bromophenyl tosylate, as described in Section 1. This method achieves an overall yield of 65% for the trans isomer.

Comparative Analysis of Synthetic Methods

| Method | Yield | Stereoselectivity | Complexity | Key Advantage |

|---|---|---|---|---|

| Williamson Ether Synthesis | 70–78% | High (SN2 control) | Moderate | Direct, minimal steps |

| Enzymatic Resolution | 50–60% | 90–95% ee | High | High enantiopurity |

| Borane-Mediated Synthesis | 60–65% | Moderate | High | Flexible intermediate functionalization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.